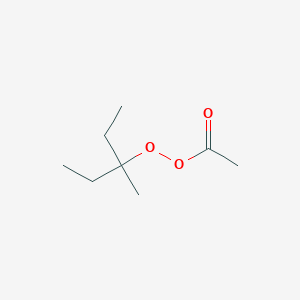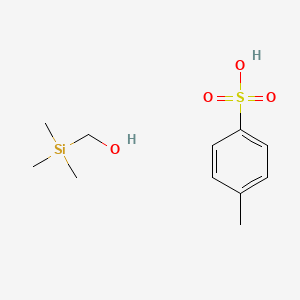![molecular formula C10H16N2O2 B14598126 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate CAS No. 59056-34-7](/img/structure/B14598126.png)
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazonium group and an enolate moiety, making it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure the formation of the desired product. Commonly used solvents include water, ethanol, and acetonitrile, while the reaction temperature is often maintained between 0°C and 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate involves its interaction with specific molecular targets and pathways. The diazonium group can undergo electrophilic substitution reactions, while the enolate moiety can participate in nucleophilic addition reactions. These interactions can lead to the formation of various products and intermediates, influencing the compound’s overall reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate
- 2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate
Uniqueness
2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate is unique due to its specific structural features, such as the presence of a diazonium group and an enolate moiety
Eigenschaften
CAS-Nummer |
59056-34-7 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2,5-dimethylhex-4-en-2-yl 2-diazoacetate |
InChI |
InChI=1S/C10H16N2O2/c1-8(2)5-6-10(3,4)14-9(13)7-12-11/h5,7H,6H2,1-4H3 |
InChI-Schlüssel |
VETSXMAWIWFYRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC(C)(C)OC(=O)C=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




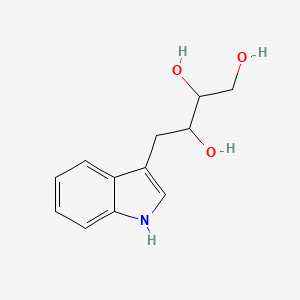

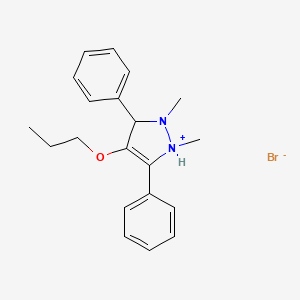
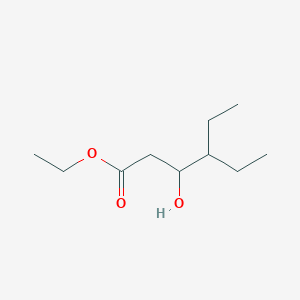
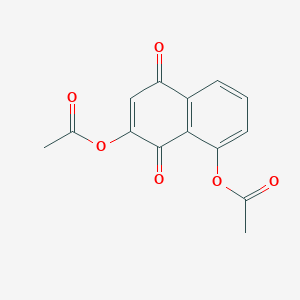
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
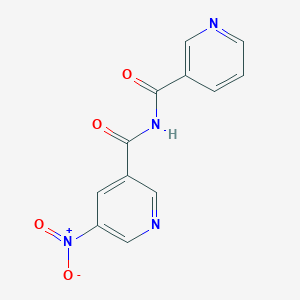
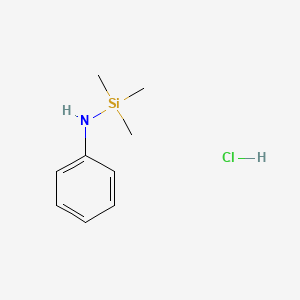

![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
